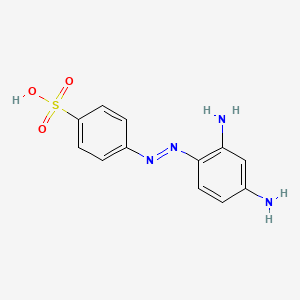
5-methoxy-1H-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-1H-indole-4-carbonitrile: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features a methoxy group at the 5-position and a carbonitrile group at the 4-position of the indole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Larock heteroannulation reaction, which involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form the indole ring . The carbonitrile group can be introduced through a nucleophilic substitution reaction using appropriate nitrile reagents.
Industrial Production Methods: Industrial production of indole derivatives, including 5-methoxy-1H-indole-4-carbonitrile, often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic reactions, high-temperature conditions, and the use of specialized reagents to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-methoxy-1H-indole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using Lewis acids as catalysts.
Major Products:
Oxidation: Formation of 5-methoxy-1H-indole-4-carboxylic acid.
Reduction: Formation of 5-methoxy-1H-indole-4-amine.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-methoxy-1H-indole-4-carbonitrile is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the preparation of tryptophan dioxygenase inhibitors, which have potential anticancer properties .
Biology: In biological research, indole derivatives are studied for their interactions with various biological targets, including enzymes and receptors. The compound’s structure allows it to bind with high affinity to multiple receptors, making it a valuable tool in drug discovery .
Medicine: The compound’s potential antiviral, anticancer, and antimicrobial activities make it a candidate for the development of new therapeutic agents. Its ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 5-methoxy-1H-indole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carbonitrile groups can influence the compound’s binding affinity and selectivity. For example, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . Additionally, its ability to undergo electrophilic substitution reactions allows it to form covalent bonds with target proteins, further enhancing its biological activity.
Comparación Con Compuestos Similares
- 5-methoxy-1H-indole-2-carboxylic acid
- 5-methoxy-1H-indole-3-carboxaldehyde
- 5-methoxy-1H-indole-4-amine
Comparison: 5-methoxy-1H-indole-4-carbonitrile is unique due to the presence of the carbonitrile group at the 4-position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. For instance, 5-methoxy-1H-indole-2-carboxylic acid has a carboxylic acid group at the 2-position, which affects its acidity and solubility properties. Similarly, 5-methoxy-1H-indole-3-carboxaldehyde has an aldehyde group at the 3-position, influencing its reactivity in condensation reactions .
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
5-methoxy-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3 |
Clave InChI |
OJFNELFPUBZSFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)NC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![{2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl}methanamine](/img/structure/B15197765.png)


